Product packaging for 4-(2-methyl-2H-tetrazol-5-yl)phenol(Cat. No.:CAS No. 81015-02-3)

4-(2-methyl-2H-tetrazol-5-yl)phenol

Cat. No.: B603164
CAS No.: 81015-02-3
M. Wt: 176.18g/mol
InChI Key: DHVYVFDSGOTDPA-UHFFFAOYSA-N
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Description

4-(2-methyl-2H-tetrazol-5-yl)phenol is a tetrazole derivative, a class of nitrogen-rich heterocyclic compounds that have attracted significant scientific interest due to their versatile applications in medicinal chemistry and materials science. The tetrazole ring is often used as a bioisostere for carboxylic acids and other functional groups in drug design, which can improve pharmacokinetic properties such as metabolic stability and bioavailability . Research into tetrazole derivatives has demonstrated their potential for a range of biological activities, including serving as antibacterial and antifungal agents . Furthermore, tetrazole-based compounds are key structural motifs in established pharmaceuticals; for instance, they are integral to a class of angiotensin-II receptor antagonists (ARBs) used as antihypertensive drugs, where the tetrazole ring is crucial for receptor binding and activity . Beyond medicinal applications, the unique polynitrogen electron-rich planar structure of tetrazoles also makes them valuable in the synthesis of explosives and other functional materials . This compound is intended for research and development purposes in these and other exploratory fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4O B603164 4-(2-methyl-2H-tetrazol-5-yl)phenol CAS No. 81015-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methyltetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-2-4-7(13)5-3-6/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVYVFDSGOTDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622455
Record name 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81015-02-3
Record name 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID70622455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methyl-2H-tetrazol-5-yl)phenol
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Significance of Tetrazole and Phenol Scaffolds in Medicinal Chemistry and Drug Discovery

The foundation of 4-(2-methyl-2H-tetrazol-5-yl)phenol's scientific interest lies in the well-established and significant roles of its constituent chemical scaffolds: tetrazole and phenol (B47542).

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a prominent feature in medicinal chemistry. researchgate.nettaylorandfrancis.com It is often employed as a bioisostere of the carboxylic acid group, meaning it can mimic the spatial and electronic properties of a carboxylic acid while potentially offering improved metabolic stability and bioavailability. acs.orglifechemicals.comrawdatalibrary.net This characteristic makes tetrazole derivatives valuable in drug design. The tetrazole moiety is found in a number of FDA-approved drugs with a wide array of therapeutic applications, including antihypertensive, antimicrobial, and antiallergic agents. acs.orglifechemicals.com The diverse biological activities associated with tetrazoles include antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties. researchgate.nettaylorandfrancis.comrawdatalibrary.net

Similarly, the phenol scaffold is a recurring and vital motif in both natural products and synthetic pharmaceuticals. acs.org Phenolic compounds are present in a significant number of drugs approved by the U.S. FDA and are featured in the World Health Organization's list of essential medicines. acs.org The chemical properties of phenols allow them to participate in various biological interactions, and they are key components in drugs with applications ranging from anesthetics to anticancer agents. eurekaselect.comrsc.org Phenol derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. eurekaselect.com

The combination of these two powerful pharmacophores in a single molecule creates a "hybrid" structure with the potential for unique and enhanced biological activities, driving research into compounds like this compound.

Overview of the Chemical Entity: 4 2 Methyl 2h Tetrazol 5 Yl Phenol and Its Analogues

4-(2-methyl-2H-tetrazol-5-yl)phenol is an aromatic heterocyclic compound. Its structure consists of a phenol (B47542) ring substituted with a 2-methyl-2H-tetrazol-5-yl group. The specific placement of the methyl group on the tetrazole ring (at the N2 position) is a key structural feature.

While direct and extensive research on this compound itself is emerging, the study of its analogues provides significant insight into its potential applications. Analogues are compounds with similar chemical structures. Research into these related molecules helps to build a broader understanding of the structure-activity relationships within this chemical class.

For instance, studies on valsartan, an antihypertensive drug, feature a more complex biphenyl (B1667301) tetrazole structure. nih.gov Research into ester derivatives of valsartan, which also contain a tetrazole ring, has explored their potential as angiotensin II receptor antagonists. nih.gov Another related area of investigation involves pyrazole-tetrazole hybrids, where a pyrazole (B372694) ring is linked to a tetrazole, sometimes separated by a phenyl ring, to create compounds with potential biological activities. mdpi.commdpi.com

The synthesis of various 2,5-disubstituted tetrazoles is an active area of chemical research, with various methods being developed to control the regioselectivity of substitution on the tetrazole ring. organic-chemistry.org

Below is a table of some analogues and related structures that inform the current understanding of this compound:

Compound NameStructural NotesResearch Context
ValsartanA biphenyl tetrazole derivative. nih.govAntihypertensive drug. nih.gov
TedizolidA tetrazole-oxazolidinone hybrid. researchgate.netnih.govAntibacterial agent. researchgate.netnih.gov
4-(1H-tetrazol-5-ylmethyl)phenolAn isomer of the parent compound with a methylene (B1212753) linker. sigmaaldrich.comAvailable as a chemical building block. sigmaaldrich.com
4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenolA protected analogue with a trityl group and methylene linker. chemicalbook.comChemical intermediate. chemicalbook.com

Evolution of Research Interests in Tetrazole Phenol Hybrid Structures

Synthesis of Key Analogues and Derivatives of this compound

The synthetic methodologies described above can be extended to produce a variety of analogues and derivatives of this compound. This allows for the exploration of structure-activity relationships for various applications.

N-alkylation with different alkylating agents can be employed to synthesize a range of N-substituted derivatives. For example, 2-adamantyl-5-aryl-2H-tetrazoles have been synthesized by the regioselective alkylation of 5-aryl-NH-tetrazoles with adamantan-1-ol in sulfuric acid. nih.gov Furthermore, various 5-aryl-2-methyltetrazoles can be prepared directly from aromatic aldehydes and methylhydrazine. organic-chemistry.org

Derivatives can also be synthesized by modifying the phenolic group or the phenyl ring. For instance, a series of 5-aryl-2H-tetrazole-2-acetic acids have been synthesized. nih.govscirp.org Additionally, derivatives of 2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid have been prepared, showcasing the versatility of the tetrazole scaffold in more complex molecules. nih.gov

Below is a table summarizing some of the synthesized analogues and their precursors:

Precursor / Starting MaterialReagents and ConditionsProductReference
4-CyanophenolNaN3, NH4Cl, DMF5-(4-Hydroxyphenyl)-1H-tetrazole semanticscholar.org
5-Aryl-NH-tetrazolesAdamantan-1-ol, H2SO42-Adamantyl-5-aryl-2H-tetrazoles nih.gov
Aromatic aldehydesMethylhydrazine, DTBAD, PIFA5-Aryl-2-methyltetrazoles organic-chemistry.org
5-Aryl-2H-tetrazoles-5-Aryl-2H-tetrazole-2-acetic acids nih.govscirp.org
2-(N-((2′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acidVarious phenolsEster derivatives nih.gov

Chemical Modifications on the Phenol Moiety

Modifications to the phenolic hydroxyl group of tetrazole-phenol scaffolds are a key strategy to alter the compound's physicochemical and biological properties. One common approach is esterification, where the phenol reacts with a carboxylic acid to form an ester. This can be used to create prodrugs, potentially combining the activity of two different pharmacophores. For example, ester derivatives of valsartan, which contains a tetrazole and a biphenyl (B1667301) methyl moiety, have been synthesized using various phenols. nih.gov

Substituent Effects on the Tetrazole Ring

The electronic nature of substituents on the tetrazole ring significantly influences the reactivity and properties of the molecule. Electron-withdrawing groups at the 5-position of the tetrazole ring can impact the ring's electronic density and its interactions with biological targets. researchgate.net A comprehensive analysis of the Cambridge Structural Database (CSD) has shown that 5-substituted tetrazoles can form hydrogen bonds with various functional groups, including the hydroxyl group of phenols. acs.org The nature of the substituent at the 5-position affects the strength and geometry of these interactions.

The position of the substituent on the tetrazole ring is also crucial. The formation of 2,5-disubstituted tetrazoles is often preferred in synthetic strategies. organic-chemistry.org The regioselectivity of N-alkylation or N-arylation of 5-substituted-1H-tetrazoles is a key step, with various methods developed to selectively yield the 2,5-disubstituted isomer. organic-chemistry.org

Hybridization with Other Pharmacophores

Hybridizing the tetrazole-phenol scaffold with other known pharmacophores is a common strategy to develop new therapeutic agents with potentially enhanced or novel activities. researchgate.net This approach aims to combine the beneficial properties of each pharmacophore into a single molecule.

For instance, tetrazole-containing compounds have been hybridized with:

Oxazolidinones: The marketed antibacterial agent Tedizolid is a tetrazole-oxazolidinone hybrid. researchgate.net

Indoles: Novel 5-pyridyl-tetrazol-1-yl-indole derivatives have been synthesized as potential antiproliferative agents. nih.gov

Steroids: D-ring-substituted steroidal tetrazoles have been prepared and evaluated for their anticancer activity. nih.gov

Pyrazoles: Tetrahydropyridine-pyrazole hybrids have been synthesized as potential anti-inflammatory agents. nih.gov

Table 1: Examples of Hybrid Pharmacophores Incorporating a Tetrazole Moiety

Hybrid Pharmacophore ClassExample Compound/ScaffoldTherapeutic Area of Interest
Tetrazole-OxazolidinoneTedizolidAntibacterial researchgate.net
Tetrazole-Indole5-pyridyl-tetrazol-1-yl-indole derivativesAnticancer nih.gov
Tetrazole-SteroidD-ring-substituted steroidal tetrazolesAnticancer nih.gov
Tetrazole-Pyrazole4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridinesAnti-inflammatory nih.gov
Tetrazole-Schiff BaseTetrazole-Schiff base hybridsVarious, including antibacterial and anticancer researchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for the efficient and high-yielding synthesis of tetrazole derivatives in an academic setting. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the nature of the catalyst or reagents.

For the synthesis of N-alkylated tetrazoles, such as in the reaction between 5-phenyltetrazole and (4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl 4-methylbenzenesulfonate, the reaction was carried out in DMF at reflux (120°C) for 12 hours, resulting in a high yield of the N-alkylated product after purification by column chromatography. researchgate.net

In the development of a one-pot synthesis of N'-aryl-N-cyanoformamidines, which are precursors for formamidine (B1211174) pesticides, various reaction conditions were examined. researchgate.net The use of toluene (B28343) as a solvent was found to be optimal as it forms an azeotrope with ethanol, which can be removed by distillation to drive the reaction to completion. researchgate.net

Table 2: Optimization of a One-Pot Synthesis of N'-Aryl-N-Cyanoformamidines

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux2440
2AcetonitrileReflux2435
3DichloromethaneReflux24No reaction
4TetrahydrofuranReflux2420
5TolueneReflux695

Adapted from a study on the synthesis of N'-aryl-N-cyanoformamidines. researchgate.net The specific substrate was p-toluidine.

The synthesis of 2,5-disubstituted tetrazoles can be achieved under mild, transition-metal-free conditions by reacting aromatic aldehydes with methylhydrazine, followed by treatment with di-tert-butyl azodicarboxylate and [bis(trifluoroacetoxy)iodo]benzene. organic-chemistry.org

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise data on bond lengths, bond angles, and the spatial arrangement of atoms. For complex heterocycles like tetrazole derivatives, this technique is invaluable for understanding the subtle interplay of electronic and steric effects that govern their three-dimensional structures.

Determination of Molecular Conformation and Geometry

The molecular conformation of this compound is characterized by the relative orientation of its two main components: the phenol ring and the N-methylated tetrazole ring.

Studies on analogous 2,5-disubstituted tetrazoles reveal critical conformational features. For instance, the crystal structure of (5-phenyl-tetrazol-2-yl)-acetic acid methyl ester shows that the phenyl and tetrazole rings are nearly co-planar. unlp.edu.ar This planarity suggests a significant degree of electronic delocalization between the two ring systems. In contrast, the attached acetate (B1210297) group is oriented perpendicularly to the tetrazole moiety, indicating steric hindrance and distinct electronic properties. unlp.edu.ar For this compound, a similar co-planar arrangement between the phenol and tetrazole rings is expected, which would maximize π-system conjugation. The geometry of the tetrazole ring itself is largely planar, a common feature for this heterocycle.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of these molecules is heavily influenced by non-covalent interactions. The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor, while the nitrogen atoms of the tetrazole ring are potential acceptors.

Hydrogen Bonding: In related phenol-substituted heterocycles, strong O—H⋯N hydrogen bonds are a dominant feature, often linking molecules into chains or more complex networks. nih.govdoaj.org In the case of this compound, the phenolic proton can form a hydrogen bond with one of the nitrogen atoms of the tetrazole ring on an adjacent molecule, leading to a head-to-tail supramolecular chain.

π-π Stacking: Aromatic rings frequently engage in π-π stacking interactions. In the crystal structure of (E)-2-Methyl-4-(phenyldiazenyl)phenol, π–π interactions between phenyldiazenyl rings are observed with a centroid-to-centroid distance of 3.708 Å, contributing to the formation of a three-dimensional network. researchgate.net Similar interactions are anticipated between the phenol and/or tetrazole rings of adjacent this compound molecules.

Impact of Substituents on Crystal Packing and Supramolecular Assembly

The introduction of different substituents can dramatically alter the crystal packing. The synthesis and X-ray analysis of 2-adamantyl-5-aryl-2H-tetrazoles demonstrate that bulky, non-planar groups like the adamantyl cage disrupt simple packing motifs. nih.gov The presence of such a group can prevent the close approach required for efficient π-π stacking, leading to crystal structures dominated by van der Waals forces and weaker hydrogen bonds. nih.govaamc.org Conversely, adding functional groups capable of forming strong hydrogen bonds, such as nitro or amino groups, can introduce new, highly directional interactions that dictate the supramolecular assembly. nih.gov For derivatives of this compound, substituents on the phenol ring would likewise modulate the crystal packing by altering the electronic nature of the ring and introducing new steric or hydrogen-bonding possibilities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is the most powerful tool for elucidating molecular structures in solution, providing information on connectivity, conformation, and the electronic environment of atoms.

1H and 13C NMR Spectral Assignments and Conformational Insights

The NMR spectra of this compound can be predicted by analyzing the spectra of its constituent parts and related analogues.

¹H NMR: The phenol ring typically displays signals in the aromatic region (approx. 6.8-8.0 ppm). For a 4-substituted phenol, the symmetry results in two sets of doublets, characteristic of an AA'BB' spin system. The hydroxyl proton gives a broad singlet whose chemical shift is concentration and solvent-dependent. The key signal for this specific isomer is the N-methyl group, which is expected to appear as a sharp singlet around 4.0-4.4 ppm.

¹³C NMR: The phenol ring will show four distinct signals due to molecular symmetry. docbrown.info The carbon atom bearing the hydroxyl group (C1) is the most deshielded among the ring carbons, appearing around 155-160 ppm. docbrown.inforsc.org The carbon attached to the tetrazole ring (C4) would also be significantly affected. The tetrazole ring carbon (C5) typically resonates at a very deshielded position, often above 160 ppm. nih.gov The N-methyl carbon signal is expected in the range of 35-40 ppm.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)Reference
Phenol~7.3 (m, 2H), ~6.9 (m, 3H)155.6 (C-OH), 129.5 (C2/6), 120.7 (C4), 115.4 (C3/5) rsc.orgchemicalbook.com
4-(1H-tetrazol-5-yl)phenol10.20 (br s, 1H, OH), 7.87 (d, 2H, Ph), 6.97 (d, 2H, Ph)160.5, 155.2, 129.2, 116.6, 115.0 rsc.org
This compound (Predicted)~10.0 (br s, 1H, OH), ~7.9 (d, 2H, Ph), ~7.0 (d, 2H, Ph), ~4.2 (s, 3H, N-CH₃)~162 (C-tetrazole), ~160 (C-OH), ~129 (Ph), ~116 (Ph), ~115 (Ph), ~38 (N-CH₃)N/A

Advanced NMR Techniques for Stereochemical and Tautomeric Analysis

A critical aspect of tetrazole chemistry is the potential for tautomerism. For a 5-substituted tetrazole, alkylation can potentially occur at either the N1 or N2 position of the tetrazole ring.

Advanced NMR techniques can be used to confirm the substitution pattern. However, chemical synthesis methods often provide high regioselectivity. The alkylation of 5-phenyl-2H-1,2,3,4-tetrazole has been shown to selectively yield the 2-substituted tautomer. unlp.edu.ar This selectivity is a common outcome in the synthesis of 2,5-disubstituted tetrazoles. organic-chemistry.org In the absence of the 1-methyl isomer, standard 1D and 2D NMR experiments like COSY, HSQC, and HMBC are generally sufficient to confirm the structure of the pure 2-methyl tautomer. Should a mixture of tautomers be present, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to distinguish them by observing through-space correlations between the N-methyl protons and the protons on the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of the phenolic hydroxyl group, the aromatic ring, and the tetrazole moiety.

The transformation of a nitrile functional group (C≡N) to a tetrazole ring is a key step in the synthesis of many tetrazole compounds. This conversion can be monitored effectively using IR spectroscopy. The characteristic sharp absorption band of the nitrile group, typically appearing around 2230-2210 cm⁻¹, disappears upon the formation of the tetrazole ring. mdpi.com Concurrently, new absorption bands emerge that are characteristic of the tetrazole structure. These include a weak band for the C=N bond vibration within the ring, usually observed in the 1656-1553 cm⁻¹ region. mdpi.commdpi.com

The phenolic hydroxyl (O-H) group gives rise to a strong, broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching. The C-O stretching vibration of the phenol is typically observed in the 1260-1180 cm⁻¹ range.

The aromatic nature of the phenol ring is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene (B151609) ring, would be expected in the 900-675 cm⁻¹ range.

For derivatives of this compound, the IR spectra would show additional or shifted bands corresponding to the introduced functional groups. For instance, an ester derivative would exhibit a strong C=O stretching band around 1750-1735 cm⁻¹. mdpi.com

Table 1: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H stretchPhenolic hydroxyl
~3100C-H stretchAromatic
~2950C-H stretchMethyl
~1610, ~1500C=C stretchAromatic ring
~1560C=N stretchTetrazole ring
~1450C-H bendMethyl
~1230C-O stretchPhenolic
~1100Ring vibrationsTetrazole ring
~830C-H bend (out-of-plane)p-disubstituted aromatic

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₈H₈N₄O), the molecular weight is 176.18 g/mol . sigmaaldrich.com

In the mass spectrum of this compound, the molecular ion peak ([M]⁺˙) would be expected at an m/z of 176. However, tetrazole compounds are known to be susceptible to fragmentation, and the molecular ion peak may be weak. nih.govmdpi.com

A characteristic fragmentation pathway for tetrazoles is the elimination of a molecule of nitrogen (N₂), which has a mass of 28 amu. nih.govmdpi.com This would result in a prominent fragment ion at m/z 148. This fragmentation is often a dominant process in the mass spectra of tetrazole derivatives. nih.gov In some cases, a further loss of another N₂ molecule has been observed. mdpi.com

The fragmentation of the phenolic portion of the molecule would also contribute to the mass spectrum. The molecular ion of phenol itself (m/z 94) is known to be relatively stable. docbrown.info Fragmentation of the phenol ring can lead to the loss of a hydrogen atom to give a fragment at m/z 93, or the loss of a carbon monoxide (CO) molecule to produce a fragment at m/z 66 or 65. docbrown.info

For derivatives of this compound, the fragmentation patterns would be influenced by the nature of the substituent. For example, in a trityl-protected derivative, the fragmentation would likely be dominated by the loss of the bulky trityl group.

Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data for this compound

m/zProposed FragmentFormula of Fragment
176[M]⁺˙ (Molecular ion)[C₈H₈N₄O]⁺˙
148[M - N₂]⁺˙[C₈H₈N₂O]⁺˙
120[M - 2N₂]⁺˙[C₈H₈O]⁺˙
105[C₇H₅O]⁺[C₇H₅O]⁺
94[C₆H₅OH]⁺˙[C₆H₆O]⁺˙
77[C₆H₅]⁺[C₆H₅]⁺

No Specific Research Found for this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific computational or theoretical chemistry studies were found for the compound This compound . Consequently, the detailed article requested, structured around quantum chemical calculations and molecular simulations for this specific molecule, cannot be generated at this time.

While computational methods such as Density Functional Theory (DFT) and molecular docking are widely applied to study various tetrazole derivatives, the search did not yield any published research containing the specific data points required to populate the requested outline for this compound. This includes the absence of data related to its Frontier Molecular Orbitals (HOMO/LUMO), Electrostatic Potential Surface, conformational stability, or its interactions with any protein targets.

Research is available on other, structurally related tetrazole compounds, including derivatives of phenolphthalein (B1677637) researchgate.net, bis-tetrazole acetamides researchgate.net, and products of Mannich base condensation nih.gov. These studies utilize the requested theoretical methodologies to explore electronic structures, reactivity, and potential biological interactions. However, the findings from these articles are specific to the molecules investigated therein and cannot be accurately extrapolated to this compound.

Without dedicated research on this particular compound, the creation of a scientifically accurate article with detailed findings and data tables as per the provided instructions is not possible.

Computational and Theoretical Chemistry Studies of 4 2 Methyl 2h Tetrazol 5 Yl Phenol

In Silico ADMET Prediction and Pharmacophore Modeling (Excluding Human Data)

In the realm of computational drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for identifying promising drug candidates and minimizing late-stage failures. For the novel compound, 4-(2-methyl-2H-tetrazol-5-yl)phenol, in silico methods provide a valuable, non-experimental approach to predict its pharmacokinetic and pharmacodynamic properties.

Theoretical Absorption and Distribution Profiles

The absorption and distribution of a compound are critical determinants of its bioavailability and efficacy. Theoretical predictions for this compound are based on its structural features, namely the phenolic group and the 2,5-disubstituted tetrazole ring.

The distribution of the compound throughout the body is influenced by its ability to cross biological membranes. While specific data for this compound is not available, general characteristics of tetrazole-containing molecules suggest they can exhibit good membrane penetration. The tetrazole ring, being a bioisostere of a carboxylic acid, can influence the molecule's interactions with biological targets and its distribution patterns.

Table 1: Predicted Physicochemical Properties and ADME Parameters for this compound (Illustrative)

ParameterPredicted ValueImplication for Absorption & Distribution
Molecular Weight~190 g/mol Favorable for oral bioavailability (Lipinski's Rule of Five)
logP1.5 - 2.5Balanced lipophilicity, suggesting reasonable absorption
H-bond Donors1 (phenolic OH)Contributes to solubility and potential for interactions
H-bond Acceptors4 (tetrazole nitrogens, phenolic oxygen)Enhances solubility and receptor binding potential
Polar Surface Area~70-80 ŲSuggests good intestinal absorption
Blood-Brain Barrier PermeabilityLow to moderateThe molecule may have limited access to the central nervous system

It is important to note that these are theoretical predictions and would require experimental validation.

Pharmacophore modeling, a technique that identifies the essential three-dimensional arrangement of functional groups responsible for a biological activity, can further refine our understanding of the compound's potential interactions. researchgate.netdovepress.com A pharmacophore model for this compound would likely include features such as a hydrogen bond donor (from the phenol), hydrogen bond acceptors (from the tetrazole nitrogens), and an aromatic ring feature. dovepress.com This model could then be used to screen virtual compound libraries for molecules with similar interaction profiles.

Computational Metabolism Pathways (Phase I and II)

The metabolic fate of a drug is a key aspect of its ADMET profile. Computational tools can predict the likely sites of metabolism and the resulting metabolites. For this compound, both Phase I and Phase II metabolic pathways are anticipated.

Phase I Metabolism:

Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, typically involve oxidation, reduction, and hydrolysis. For this compound, the most probable sites for Phase I metabolism are:

Aromatic Hydroxylation: The phenyl ring is a likely target for hydroxylation by CYP enzymes.

N-demethylation: The methyl group on the tetrazole ring could be susceptible to enzymatic removal.

Oxidation of the methyl group: The methyl group could also be oxidized to a hydroxymethyl or carboxylic acid group.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. Key predicted Phase II pathways include:

Glucuronidation: The phenolic hydroxyl group is a prime site for conjugation with glucuronic acid.

Sulfation: The phenolic hydroxyl group can also undergo sulfation.

Tetrazole-containing compounds are generally considered to be metabolically stable, which can be an advantageous property in drug design. acs.orgnih.gov The tetrazole ring itself is often resistant to metabolic degradation. acs.orgnih.gov

Excretion Route Prediction (Non-human focus)

Predicting the primary route of excretion is essential for understanding a compound's half-life and potential for accumulation. Based on the predicted metabolic pathways, the metabolites of this compound are expected to be more polar and water-soluble than the parent compound.

Therefore, the primary route of excretion is predicted to be renal (via urine) . The increased water solubility of the glucuronide and sulfate (B86663) conjugates would facilitate their efficient elimination by the kidneys. A smaller portion of the compound and its metabolites might be eliminated through the biliary route (in feces). It is important to emphasize that these predictions are theoretical and would require confirmation in non-human in vivo studies.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like phenolic tetrazoles, a QSAR model could be developed to predict their activity against a specific biological target.

A hypothetical QSAR study for derivatives of this compound would involve the following steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) would be gathered.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing the connectivity of atoms.

Geometrical: 3D aspects of the molecule.

Quantum-chemical: Electronic properties like partial charges and orbital energies.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

For phenolic tetrazoles, a QSAR model could reveal which structural features are most important for a particular biological activity. For instance, it might show that the position and nature of substituents on the phenyl ring, or modifications to the methyl group on the tetrazole, significantly impact the compound's potency. The insights gained from such a model would be invaluable for guiding the design and synthesis of new, more active analogues. While a specific QSAR model for this compound is not available in the literature, the principles of QSAR are well-established for tetrazole derivatives in general. nih.gov

Preclinical Biological Activity and Mechanistic Investigations of 4 2 Methyl 2h Tetrazol 5 Yl Phenol

Enzyme Inhibition Studies

Identification of Specific Enzyme Targets

No specific enzyme targets for 4-(2-methyl-2H-tetrazol-5-yl)phenol have been reported in the reviewed literature.

Determination of Inhibition Kinetics and Potency (e.g., IC50 values)

There is no publicly available data regarding the inhibition kinetics or IC50 values of this compound against any enzyme.

Proposed Mechanism of Enzyme Modulation

Without identification of an enzyme target or inhibition data, no mechanism of enzyme modulation for this compound can be proposed.

Receptor Binding Assays and Signaling Pathway Modulation

Information regarding the interaction of this compound with specific receptors or its effect on signaling pathways is not available in the published literature. While related tetrazole compounds have been studied as receptor antagonists, such as certain benzonitriles that act as metabotropic glutamate (B1630785) subtype 5 receptor antagonists, this information is not directly applicable to this compound. nih.gov

Ligand-Receptor Interaction Characterization

There are no available studies characterizing the interaction of this compound with any biological receptor.

Downstream Pathway Analysis in Cellular Models (Non-human)

No research detailing the analysis of downstream signaling pathways in non-human cellular models upon treatment with this compound has been found.

In Vitro Cellular Activity (Non-Human Cell Lines)

There is no available information on the in vitro cellular activity of this compound in non-human cell lines.

Antimicrobial Activity (Antibacterial, Antifungal)

No studies have been published detailing the antimicrobial, antibacterial, or antifungal properties of this compound.

Anti-inflammatory Response in Cell-Based Assays

There is no data on the anti-inflammatory response of this compound in any cell-based assay.

Antioxidant Potential

The antioxidant potential of this compound has not been evaluated or reported in the scientific literature.

Other Investigated Biological Activities (e.g., Antihypertensive, Antiviral in pre-clinical models)

No other biological activities, such as potential antihypertensive or antiviral effects, have been investigated for this compound in preclinical models.

In Vivo Preclinical Studies in Animal Models (Focus on Mechanism and Efficacy)

There are no published in vivo preclinical studies on this compound in any animal models.

Evaluation in Disease-Relevant Animal Models

The efficacy and mechanism of action of this compound have not been evaluated in any disease-relevant animal models.

Correlation of In Vitro and In Vivo Findings in Preclinical Context

Due to the absence of both in vitro and in vivo data for this compound, no correlation between these findings can be established. The process of correlating in vitro activity with in vivo efficacy is a critical step in drug discovery and development, but it is contingent on the existence of foundational data from both experimental settings.

It is important to note that while research exists on other tetrazole-containing compounds, these findings cannot be extrapolated to this compound, as minor structural changes can lead to significant differences in biological activity.

Structure Activity Relationship Sar Studies and Medicinal Chemistry Aspects

Systematic Modification of 4-(2-methyl-2H-tetrazol-5-yl)phenol Core for Enhanced Biological Activity

Systematic modification of a lead compound is a fundamental strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. This involves altering specific parts of the molecule—the tetrazole ring, the phenol (B47542) moiety, and any linking structures—to probe their role in biological interactions.

The phenol group is a key pharmacophoric element, primarily due to its ability to act as a hydrogen bond donor. Modifications to this group are a critical aspect of SAR studies. Strategies often focus on several objectives: reducing metabolic liability, such as phase II conjugation, and improving selectivity. mdpi.com

Common modifications include:

Etherification: Converting the hydroxyl group to an ether (e.g., O-benzylation) can modulate lipophilicity and prevent metabolic glucuronidation.

Esterification: Forming an ester can create a prodrug, which may improve bioavailability. The ester can then be hydrolyzed in vivo to release the active phenolic compound. nih.gov

Substitution on the Aromatic Ring: Adding substituents to the phenyl ring can influence electronic properties and provide additional interaction points with a biological target. The position and nature of these substituents are key factors in determining the activity of the compounds.

For example, studies on bioactive natural products have shown that reducing or removing phenolic hydroxyl groups can decrease phase II metabolism and extend the time the compound remains in the body. mdpi.com

In many drug candidates based on this scaffold, the tetrazole-phenol core is part of a larger molecule where these two key groups are separated by a linker. The nature, length, and rigidity of this linker region are critical for orienting the pharmacophoric groups correctly within the target's binding site.

Research has shown that variations in the linker can have profound effects on biological activity. For instance, in a series of potent tetrazole-quinolone hybrids, the type of linker connecting the tetrazole and a phenyl group was found to significantly influence activity. researchgate.net Similarly, studies on other heterocyclic compounds have demonstrated that altering the length of a carbon-based linker can dramatically change inhibitory effects on specific biological targets. The inclusion of heteroatoms like sulfur or oxygen within the linker can also impact activity, likely by altering the geometry and electronic properties of the molecule. researchgate.net

Linker/Spacer ModificationImpact on Biological ActivityReference Compound Class
Linker Length Increasing carbon linker length from n=3 to n=4 enhanced 5-HT reuptake inhibition.1,5-disubstituted tetrazole-piperazines
Spacer Length Increasing a spacer between piperidine (B6355638) and phenyl rings from m=0 to m=1 increased 5-HT reuptake inhibition.1,5-disubstituted tetrazole-piperazines
Linker Composition A tetrazole-phenyl linker had a favorable influence on activity, while a thio-linker was disfavorable.Tetrazole-quinolone hybrids

Bioisosteric Replacements of the Tetrazole Group

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties, is a cornerstone of modern medicinal chemistry. acs.orgscispace.com The tetrazole ring is one of the most successful and widely used bioisosteres for the carboxylic acid group. tandfonline.comtandfonline.comnih.gov This is because at physiological pH, both groups are typically deprotonated, planar, and can participate in similar ionic and hydrogen bonding interactions. nih.govcambridgemedchemconsulting.com

The replacement of a carboxylic acid with a tetrazole often leads to significant advantages, including:

Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic transformations that carboxylic acids are susceptible to, such as the formation of reactive acyl glucuronides. tandfonline.comcambridgemedchemconsulting.com

Enhanced Lipophilicity and Bioavailability: The tetrazole group can increase the lipophilicity of a molecule compared to a carboxylic acid, which can improve its ability to cross cell membranes and enhance oral bioavailability. tandfonline.comtandfonline.comresearchgate.net

Maintained or Improved Potency: Numerous examples in the literature show that this bioisosteric swap maintains or even enhances biological activity. The angiotensin II receptor antagonist Losartan is a classic example where a tetrazole successfully mimics a carboxylic acid. tandfonline.comcambridgemedchemconsulting.com

Beyond carboxylic acids, tetrazoles have also been explored as bioisosteres for other functional groups, such as the cis-amide bond, due to their rigid, planar geometry. nih.govnih.govacs.org However, their application as amide surrogates is less common, with some studies showing inactivity when a tetrazole replaces an amide in certain scaffolds. nih.gov

Original GroupBioisosteric ReplacementResulting Compound/EffectReference
Carboxylic Acid1H-TetrazoleMaintained or improved biological activity, enhanced metabolic stability. nih.govcambridgemedchemconsulting.comresearchgate.net
Carboxylic AcidTetrazolonePotent AT1 antagonist activity, comparable to the original acid drug. rsc.org
Amide Bond1,2,3-TriazoleConsidered an excellent nonclassical bioisostere for amides. nih.gov
Amide Bond1H-TetrazoleFound to be inactive in a GPR88 agonist scaffold. nih.gov

Rational Design and Synthesis of Novel Analogues

The development of novel analogues of the this compound scaffold increasingly relies on rational design principles, often aided by computational methods. nih.gov This approach allows chemists to design molecules with a higher probability of success before undertaking complex synthesis. Techniques like molecular docking can predict how a designed analogue might bind to a protein target, helping to prioritize which compounds to synthesize. nih.gov

The synthesis of these designed analogues, particularly 2,5-disubstituted tetrazoles, can be achieved through various modern organic chemistry methods. A common and powerful route is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). nih.gov Advances in synthetic methodology have provided numerous pathways to create diverse tetrazole-containing scaffolds. organic-chemistry.org For example, novel methods allow for the synthesis of 2,5-disubstituted tetrazoles through the direct coupling of N-H free tetrazoles with boronic acids, offering a simple and efficient route. rsc.org The development of tetrazole building blocks, such as tetrazole aldehydes, further expands the synthetic toolbox, enabling their incorporation into complex molecules through multicomponent reactions. nih.govbeilstein-journals.org

Ligand Efficiency and Drug Design Principles for Tetrazole-Phenol Scaffolds

Ligand efficiency (LE) is a key metric in drug design that relates the potency of a compound to its size (typically measured by the number of heavy atoms). It helps guide the optimization process, aiming for potent compounds that are not excessively large or complex. The tetrazole-phenol scaffold provides a good starting point, but its properties must be carefully balanced.

Pharmacological Investigations Preclinical, Excluding Human Data

Pharmacokinetics (PK) in Non-Human Biological Systems

No data is publicly available regarding the pharmacokinetic profile of 4-(2-methyl-2H-tetrazol-5-yl)phenol in any non-human biological system.

There are no published studies on the Caco-2 permeability or plasma protein binding of this compound.

Information regarding the distribution of this compound in animal tissues is not available in the reviewed literature.

No studies on the metabolic stability or identification of metabolites of this compound through enzymatic studies have been found.

The excretion pathways for this compound in any preclinical model have not been documented in the available literature.

Pharmacodynamics (PD) in Preclinical Models

There is a lack of publicly available data on the pharmacodynamic properties of this compound in preclinical models.

No animal studies detailing the dose-response relationships of this compound have been identified.

Biomarker Modulation and Pathway Engagement

A comprehensive review of published preclinical research reveals a notable absence of studies investigating the specific effects of this compound on biomarker modulation or its engagement with specific biological pathways. While the broader classes of phenols and tetrazoles have been the subject of extensive pharmacological research, data pertaining to this particular molecule's influence on cellular or physiological markers in preclinical models are not available in the public domain. Consequently, no data can be presented on its mechanism of action or the signaling cascades it may impact.

Drug-Drug Interaction Potential (Preclinical Enzyme Inhibition)

Similarly, there is a lack of publicly accessible preclinical data concerning the potential of this compound to inhibit key drug-metabolizing enzymes. Studies assessing its inhibitory activity against cytochrome P450 (CYP) isoforms or other enzymes critical for drug metabolism have not been reported in the scientific literature. Therefore, its profile regarding drug-drug interactions remains uncharacterized.

Table 1: Preclinical Biomarker Modulation of this compound

Biomarker Test System Change Observed Pathway Implicated
Data Not Available Data Not Available Data Not Available Data Not Available
Table 2: Preclinical Enzyme Inhibition Profile of this compound
Enzyme IC₅₀ (µM) Inhibition Type
Data Not Available Data Not Available Data Not Available
Table 3: List of Compounds Mentioned
Compound Name

Emerging Research Directions and Future Prospects

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of tetrazoles has evolved significantly from early methods that often involved hazardous reagents like hydrazoic acid. Modern approaches focus on safety, efficiency, and the ability to create complex molecular architectures.

A cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). Recent advancements have introduced various catalysts and reaction conditions to improve yields and broaden the scope of compatible functional groups. For instance, the use of copper sulfate (B86663) pentahydrate as a catalyst in dimethyl sulfoxide (B87167) (DMSO) provides an environmentally friendly and efficient method for producing 5-substituted-1H-tetrazoles from a wide range of aryl nitriles.

Beyond the core synthesis, late-stage functionalization techniques are becoming increasingly important for generating diverse analogues. Palladium-catalyzed cross-coupling reactions, for example, enable the direct C-H arylation of 1-substituted tetrazoles, providing a streamlined route to 5-aryltetrazoles. Another innovative strategy involves a palladium-catalyzed cross-coupling of thianthrenium salts with isonitriles to install nitrile groups, which can then be converted to tetrazoles via a subsequent copper-catalyzed [3+2] cycloaddition with sodium azide.

Researchers are also exploring tandem reactions to construct more complex fused tetrazole systems in a single synthetic operation. One such method involves a cycloaddition between a nitrile and trimethylsilyl (B98337) azide (TMSN3), followed by an intramolecular N-allylation, to yield novel fused tricyclic tetrazoles. The development of one-pot, multi-component reactions further simplifies the synthesis of 5-substituted 1H-tetrazole derivatives from readily available starting materials like aldehydes and hydroxylamine.

These advanced synthetic methodologies are crucial for building libraries of complex analogues of 4-(2-methyl-2H-tetrazol-5-yl)phenol, enabling a more thorough exploration of its structure-activity relationships.

Exploration of Novel Biological Targets for this compound Derivatives

The tetrazole-phenol scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The tetrazole ring often acts as a bioisosteric replacement for a carboxylic acid group, enhancing metabolic stability and cell penetration.

Derivatives of the tetrazole-phenol core are being investigated for a range of therapeutic targets. For example, some tetrazole derivatives have shown potent antiproliferative activity by inhibiting tubulin polymerization, similar to the action of combretastatin (B1194345) A-4. Specifically, 1,5-diaryl substituted tetrazoles have been identified as inhibitors that bind to the colchicine (B1669291) site on tubulin.

Other research has focused on designing tetrazole derivatives as inhibitors of protein arginine methyltransferase 1 (PRMT1), an enzyme implicated in cancer. By targeting the substrate arginine-binding site, novel 1-substituted 1H-tetrazole derivatives have been developed that show significant inhibitory effects against PRMT1.

The functionalization of natural phenols with tetrazole moieties is another promising avenue. This strategy aims to enhance the inherent biological activities of natural phenols, such as their antioxidant and antimicrobial properties.

The table below summarizes some of the biological targets and activities of various tetrazole derivatives, highlighting the broad potential of the tetrazole-phenol scaffold.

Derivative ClassBiological Target/ActivityReference
1,5-Diaryl TetrazolesTubulin Polymerization Inhibition
1-Substituted 1H-TetrazolesProtein Arginine Methyltransferase 1 (PRMT1) Inhibition
Tetrazole-bearing N-glycosidesSGLT2 Inhibition (Antidiabetic)
7,9-Disubstituted-7H-tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidinesAntibacterial Activity
Tetrazole-bearing AcylhydrazonesAntifungal Activity

This ongoing exploration of new biological targets is crucial for identifying novel therapeutic applications for derivatives of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The vastness of chemical space presents a significant challenge in drug discovery. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate the design of new compounds. These computational approaches can predict molecular properties, suggest synthetic routes, and identify promising drug candidates from large virtual libraries.

For tetrazole-phenol derivatives, AI and ML can be applied in several ways. Generative models can propose novel molecular structures with desired properties by learning from existing chemical data. These models can be designed to generate molecules that are not only predicted to be active against a specific biological target but are also synthetically accessible.

Predictive modeling, such as quantitative structure-activity relationship (QSAR) studies, can establish correlations between the chemical structures of tetrazole derivatives and their biological activities. For instance, ML models can be trained to predict the toxicity of phenol (B47542) derivatives or their binding affinity to a particular protein. These models help in prioritizing which compounds to synthesize and test, thereby saving time and resources.

Deep learning architectures, such as convolutional neural networks (CNNs), have shown promise in improving the accuracy of binding pose prediction in molecular docking simulations. This can provide deeper insights into how tetrazole-phenol derivatives interact with their biological targets at a molecular level.

The integration of AI and ML into the drug discovery pipeline for this compound derivatives holds the potential to significantly streamline the process, from initial hit identification to lead optimization.

Role of Tetrazole-Phenol Scaffolds in PROTAC Development and Targeted Protein Degradation Research

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules at the heart of this approach. A PROTAC consists of a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The design of PROTACs is a complex process, and researchers are continually exploring new warheads, E3 ligase ligands, and linkers to improve efficacy and selectivity. The development of PROTACs for receptor tyrosine kinases, a class of proteins often implicated in cancer, has demonstrated the advantages of degradation over simple inhibition, including more potent and durable responses.

While direct examples of this compound in published PROTACs are not yet widespread, the principles of PROTAC design suggest that this scaffold could be readily incorporated. The versatility of tetrazole chemistry allows for the straightforward attachment of linkers and the modification of the scaffold to optimize binding to various protein targets. The development of covalent PROTACs, which form an irreversible bond with either the target protein or the E3 ligase, is another area where the reactivity of the phenol group could be exploited.

As the field of TPD continues to expand, the tetrazole-phenol scaffold is likely to play an increasingly important role in the development of the next generation of protein degraders.

Design of Molecular Probes and Imaging Agents Based on the Core Structure

Molecular probes and imaging agents are indispensable tools in biomedical research, enabling the visualization and study of biological processes in real-time. The unique photophysical properties of certain organic molecules make them ideal candidates for the development of fluorescent probes.

The tetrazole core, when incorporated into larger conjugated systems, can influence the fluorescence properties of a molecule. For instance, pyrene-tetrazole fused structures have been developed as fluorescent probes for the detection of metal ions like aluminum.

Tetrazine-based probes are another important class of imaging

Q & A

Basic Research Question

  • ¹H NMR : The N2-methyl group in this compound appears as a singlet near δ 4.3–4.4 ppm, while N1-methyl groups in analogous compounds resonate upfield (δ 3.8–4.0 ppm) .
  • ¹³C NMR : The tetrazole ring carbons show distinct shifts; N2-methyl derivatives exhibit C5 at ~155 ppm in acetone-d₆ .
  • X-ray Crystallography : Use programs like SHELXL to resolve ambiguities in regiochemistry .

How can computational modeling predict the regioselectivity of tetrazole alkylation in derivatives like this compound?

Advanced Research Question

  • Perform density functional theory (DFT) calculations to compare transition-state energies for N1 vs. N2 methylation.
  • Parameterize models using experimental data (e.g., reaction barriers from kinetic studies) .
  • Validate predictions against crystallographic data (e.g., bond lengths and angles from SHELX-refined structures) .

Q. Example Workflow :

Generate molecular orbitals for tetrazole and methyl iodide.

Calculate activation energies for both pathways.

Cross-reference with experimental NMR/X-ray data .

What strategies resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Question

  • Structural Confirmation : Ensure regioisomeric purity via HPLC-MS and 2D NMR to rule out contamination .
  • Target-Specific Assays : Test derivatives against isolated enzymes (e.g., kinases) instead of cell-based assays to eliminate off-target effects .
  • Meta-Analysis : Compare datasets across studies using standardized error analysis protocols (e.g., Bevington & Robinson methods ) .

How does the tetrazole ring influence the stability of this compound under varying pH and temperature?

Basic Research Question

  • pH Stability : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions due to tetrazole ring protonation/deprotonation .
  • Thermal Stability : Decomposes above 150°C, confirmed by TGA-DSC analysis .
  • Storage Recommendations : Store at room temperature in inert atmospheres to prevent oxidation .

What crystallographic tools are essential for resolving the 3D structure of this compound complexes?

Advanced Research Question

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize anisotropic displacement parameters .
  • Validation Metrics : Apply R-factors and electron density maps to ensure model accuracy .

Q. Example Crystallographic Data

ParameterValue
Space GroupP2₁/c
R-factor0.039
C-N Bond Length1.32 Å

How do substituents on the phenol ring modulate the biological activity of this compound derivatives?

Advanced Research Question

  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., observed in kinase inhibitors) .
  • Hydrogen-Bond Donors : Phenolic -OH improves solubility and target engagement (e.g., IC₅₀ reduction by 40% in aqueous media) .
  • SAR Studies : Use QSAR models to correlate substituent Hammett constants (σ) with activity .

What synthetic routes enable the incorporation of this compound into larger heterocyclic systems?

Advanced Research Question

  • Suzuki Coupling : Attach aryl boronic acids to the phenol ring for biaryl systems .
  • Microwave-Assisted Synthesis : Accelerate cyclization steps (e.g., forming benzoxazinones) with 2-ethoxyethanol at 190°C .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield the phenol during tetrazole alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.